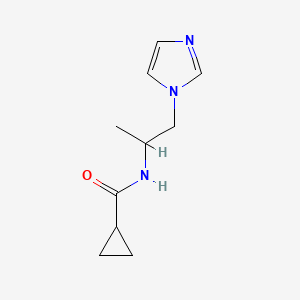
N-(1-imidazol-1-ylpropan-2-yl)cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-imidazol-1-ylpropan-2-yl)cyclopropanecarboxamide, also known as PACAP (pituitary adenylate cyclase-activating polypeptide), is a neuropeptide that plays a crucial role in various physiological processes. It was first discovered in the hypothalamus and has since been found in many other tissues, including the adrenal gland, pancreas, and immune cells. PACAP has been studied extensively due to its diverse functions in the body, including its ability to regulate hormone secretion, neurotransmitter release, and cell proliferation.
作用机制
N-(1-imidazol-1-ylpropan-2-yl)cyclopropanecarboxamide exerts its effects through binding to specific receptors, known as PAC1, VPAC1, and VPAC2 receptors. These receptors are widely distributed throughout the body and are involved in various physiological processes. Upon binding to its receptors, N-(1-imidazol-1-ylpropan-2-yl)cyclopropanecarboxamide activates several signaling pathways, including the cAMP, MAPK, and PI3K/Akt pathways. These pathways are involved in regulating cell growth, differentiation, and survival.
Biochemical and Physiological Effects
N-(1-imidazol-1-ylpropan-2-yl)cyclopropanecarboxamide has several biochemical and physiological effects in the body, including:
1. Vasodilation: N-(1-imidazol-1-ylpropan-2-yl)cyclopropanecarboxamide has been shown to induce vasodilation, a process that increases blood flow to tissues.
2. Anti-inflammatory effects: N-(1-imidazol-1-ylpropan-2-yl)cyclopropanecarboxamide has been shown to have anti-inflammatory effects, including the inhibition of cytokine production and the promotion of immune cell survival.
3. Neuroprotective effects: N-(1-imidazol-1-ylpropan-2-yl)cyclopropanecarboxamide has been shown to have neuroprotective effects, including the promotion of neuronal survival and the inhibition of apoptosis.
实验室实验的优点和局限性
N-(1-imidazol-1-ylpropan-2-yl)cyclopropanecarboxamide has several advantages and limitations for use in lab experiments, including:
Advantages:
1. N-(1-imidazol-1-ylpropan-2-yl)cyclopropanecarboxamide is a relatively short peptide, making it suitable for solid-phase peptide synthesis.
2. N-(1-imidazol-1-ylpropan-2-yl)cyclopropanecarboxamide has diverse functions in the body, making it a useful tool for investigating various physiological processes.
3. N-(1-imidazol-1-ylpropan-2-yl)cyclopropanecarboxamide has been extensively studied, making it a well-characterized peptide.
Limitations:
1. N-(1-imidazol-1-ylpropan-2-yl)cyclopropanecarboxamide is relatively expensive compared to other peptides.
2. N-(1-imidazol-1-ylpropan-2-yl)cyclopropanecarboxamide has a short half-life in vivo, making it difficult to study its effects over an extended period.
3. N-(1-imidazol-1-ylpropan-2-yl)cyclopropanecarboxamide can be difficult to work with due to its hydrophobic nature.
未来方向
There are several future directions for research on N-(1-imidazol-1-ylpropan-2-yl)cyclopropanecarboxamide, including:
1. Investigating the role of N-(1-imidazol-1-ylpropan-2-yl)cyclopropanecarboxamide in the regulation of immune cell function.
2. Studying the effects of N-(1-imidazol-1-ylpropan-2-yl)cyclopropanecarboxamide on the cardiovascular system.
3. Investigating the potential therapeutic applications of N-(1-imidazol-1-ylpropan-2-yl)cyclopropanecarboxamide in the treatment of neurological disorders.
4. Developing new methods for the delivery of N-(1-imidazol-1-ylpropan-2-yl)cyclopropanecarboxamide to target tissues.
5. Investigating the effects of N-(1-imidazol-1-ylpropan-2-yl)cyclopropanecarboxamide on the gut-brain axis.
In conclusion, N-(1-imidazol-1-ylpropan-2-yl)cyclopropanecarboxamide, or N-(1-imidazol-1-ylpropan-2-yl)cyclopropanecarboxamide, is a neuropeptide that plays a crucial role in various physiological processes. It can be synthesized through solid-phase peptide synthesis and has diverse functions in the body, including regulating hormone secretion, neurotransmitter release, and cell proliferation. N-(1-imidazol-1-ylpropan-2-yl)cyclopropanecarboxamide exerts its effects through binding to specific receptors and activating several signaling pathways. It has several advantages and limitations for use in lab experiments and has several future directions for research, including investigating its role in the regulation of immune cell function and studying its potential therapeutic applications in the treatment of neurological disorders.
合成方法
N-(1-imidazol-1-ylpropan-2-yl)cyclopropanecarboxamide can be synthesized through solid-phase peptide synthesis, a technique commonly used in the production of peptides. This method involves the sequential addition of amino acids to a resin-bound peptide chain, followed by cleavage from the resin and purification of the peptide. N-(1-imidazol-1-ylpropan-2-yl)cyclopropanecarboxamide is a relatively short peptide consisting of 27 amino acids, making it suitable for solid-phase peptide synthesis.
科学研究应用
N-(1-imidazol-1-ylpropan-2-yl)cyclopropanecarboxamide has been the subject of numerous scientific studies due to its diverse functions in the body. These studies have investigated its role in various physiological processes, including:
1. Hormone secretion: N-(1-imidazol-1-ylpropan-2-yl)cyclopropanecarboxamide has been shown to regulate the secretion of several hormones, including growth hormone, prolactin, and insulin.
2. Neurotransmitter release: N-(1-imidazol-1-ylpropan-2-yl)cyclopropanecarboxamide is involved in the release of several neurotransmitters, including dopamine, norepinephrine, and serotonin.
3. Cell proliferation: N-(1-imidazol-1-ylpropan-2-yl)cyclopropanecarboxamide has been shown to stimulate the proliferation of several cell types, including neuronal and immune cells.
属性
IUPAC Name |
N-(1-imidazol-1-ylpropan-2-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-8(6-13-5-4-11-7-13)12-10(14)9-2-3-9/h4-5,7-9H,2-3,6H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IODHNKNLZFHJMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CN=C1)NC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3-cyanophenyl)methyl]-3-fluoro-N-methylbenzamide](/img/structure/B7526201.png)
![[3-(Azepane-1-carbonyl)piperidin-1-yl]-cyclopropylmethanone](/img/structure/B7526207.png)
![N-[(3-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B7526213.png)
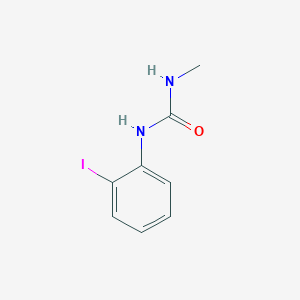

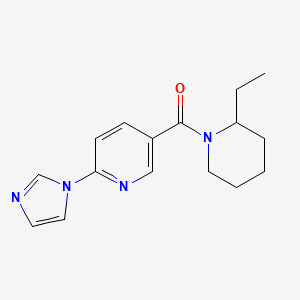

![2-(furan-2-yl)-4-phenyl-N-[[3-(pyridine-3-carbonylamino)phenyl]methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7526250.png)
![1-[2-[4-[2-(4-hydroxyphenyl)ethyl]piperidin-1-yl]acetyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B7526255.png)
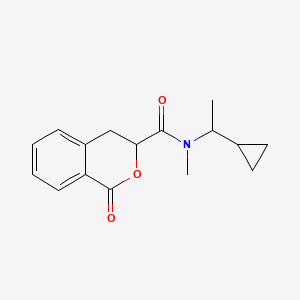
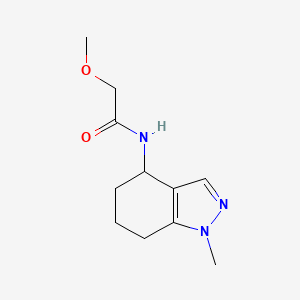

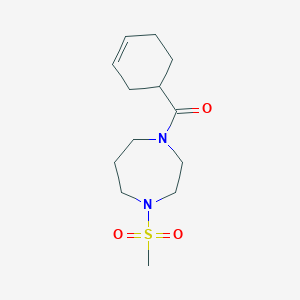
![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7526295.png)